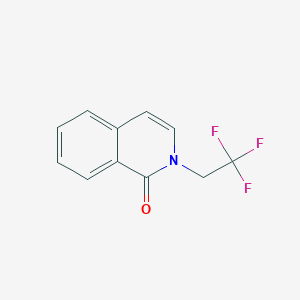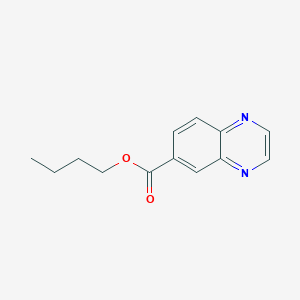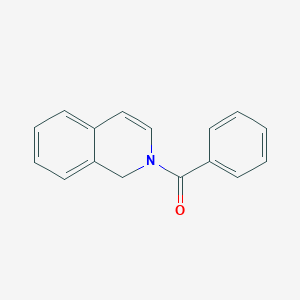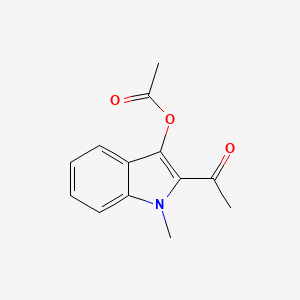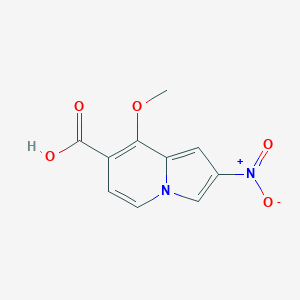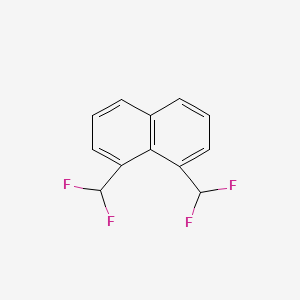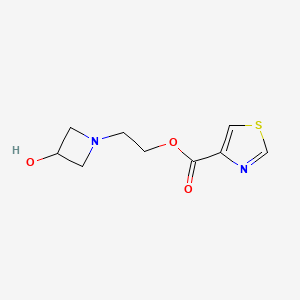![molecular formula C8H10ClN5O B11877281 9H-Purin-6-amine, 9-[(2-chloroethoxy)methyl]- CAS No. 56004-32-1](/img/structure/B11877281.png)
9H-Purin-6-amine, 9-[(2-chloroethoxy)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-((2-chloroethoxy)methyl)-9H-purin-6-amine: is a synthetic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine ring system substituted with a 2-chloroethoxy methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-((2-chloroethoxy)methyl)-9H-purin-6-amine typically involves the reaction of a purine derivative with 2-chloroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the substitution reaction. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: On an industrial scale, the production of 9-((2-chloroethoxy)methyl)-9H-purin-6-amine may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloroethoxy group.
Oxidation and Reduction Reactions: The purine ring system can participate in various oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The chloroethoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate, 2-chloroethanol, and an appropriate solvent such as dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Various substituted purine derivatives.
Oxidation Products: Oxidized purine derivatives.
Reduction Products: Reduced purine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 9-((2-chloroethoxy)methyl)-9H-purin-6-amine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. Its purine structure is similar to that of nucleotides, which are the building blocks of DNA and RNA. This similarity makes it a valuable tool for studying the mechanisms of genetic regulation and enzyme activity.
Medicine: In medicine, 9-((2-chloroethoxy)methyl)-9H-purin-6-amine is investigated for its potential therapeutic applications. It may exhibit antiviral, anticancer, or antimicrobial properties, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 9-((2-chloroethoxy)methyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, its structural similarity to nucleotides allows it to interfere with DNA and RNA synthesis, leading to potential antiviral or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
- 9-((2-chloroethoxy)methyl)-9H-purin-6-amine
- 2-(2-chloroethoxy)ethanol
- 9H-carbazole, 9-[(2-chloroethoxy)methyl]-3,6-diiodo
Comparison: Compared to other similar compounds, 9-((2-chloroethoxy)methyl)-9H-purin-6-amine stands out due to its unique purine structure. This structure imparts specific chemical and biological properties that are not observed in other compounds with similar functional groups. For example, its ability to interact with nucleic acids and enzymes makes it particularly valuable in biological and medical research.
Eigenschaften
CAS-Nummer |
56004-32-1 |
|---|---|
Molekularformel |
C8H10ClN5O |
Molekulargewicht |
227.65 g/mol |
IUPAC-Name |
9-(2-chloroethoxymethyl)purin-6-amine |
InChI |
InChI=1S/C8H10ClN5O/c9-1-2-15-5-14-4-13-6-7(10)11-3-12-8(6)14/h3-4H,1-2,5H2,(H2,10,11,12) |
InChI-Schlüssel |
IXWIERFWDKIYOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)COCCCl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol](/img/structure/B11877204.png)


